molecular formula C16H19N3O3S B2784008 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid CAS No. 1513799-13-7

2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B2784008
CAS No.: 1513799-13-7
M. Wt: 333.41
InChI Key: KLKVQQVSTJYHCX-UHFFFAOYSA-N
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Description

2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative featuring a cyclohexylcarbamoylmethylsulfanyl group at position 2 and a carboxylic acid moiety at position 5. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural versatility and bioactivity. The carboxylic acid at position 5 contributes to solubility and may participate in hydrogen bonding or ionic interactions in biological systems.

Properties

IUPAC Name

2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14(17-11-4-2-1-3-5-11)9-23-16-18-12-7-6-10(15(21)22)8-13(12)19-16/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKVQQVSTJYHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the benzoimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative

The sulfanyl linkage is introduced through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation

Biological Activity

2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoimidazole core, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S. The structure includes:

  • Benzoimidazole core : A bicyclic structure known for its ability to interact with biological macromolecules.
  • Cyclohexylcarbamoyl group : This moiety may enhance the compound's lipophilicity and biological activity.
  • Sulfanyl linkage : This functional group can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that benzoimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the sulfanyl group in this compound may enhance this activity by facilitating interactions with bacterial membranes.

Anticancer Activity

The anticancer potential of benzoimidazole derivatives has been widely studied. A study highlighted that benzimidazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines warrant further investigation to establish its efficacy.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it may possess similar activities, making it a candidate for further development as an anti-inflammatory agent.

Enzyme Inhibition

Benzimidazole derivatives have been reported to act as inhibitors of various enzymes, including:

  • α-Glucosidase : Inhibitors can help manage blood glucose levels in diabetic patients.
  • Poly (ADP-ribose) polymerase (PARP) : Inhibition can lead to enhanced efficacy in cancer therapies.

The potential of this compound as an enzyme inhibitor should be explored in future studies.

Synthesis and Characterization

A study conducted on the synthesis of related benzimidazole derivatives utilized a one-pot reaction method, demonstrating efficient yields and straightforward purification processes. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure of synthesized compounds .

Pharmacological Evaluation

In a pharmacological evaluation involving derivatives of benzimidazole, compounds were tested for their antimicrobial and anticancer activities. Results indicated that certain modifications to the benzimidazole core significantly enhanced biological activity .

Data Summary

Activity Effect Reference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis
Anti-inflammatoryInhibits COX enzymes
Enzyme inhibitionα-Glucosidase inhibition

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Research has indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. The structural features of 2-cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid suggest potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells, which could be a mechanism of action for this compound.

1.2 Modulation of Enzyme Activity
The compound has been studied for its ability to modulate the activity of specific enzymes, particularly 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). Inhibition of this enzyme is linked to therapeutic effects in metabolic disorders such as obesity and type 2 diabetes. By decreasing the intracellular concentration of active glucocorticoids, this compound may help manage conditions associated with metabolic syndrome .

Case Study: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the anticancer properties of benzimidazole derivatives, including related compounds. The results demonstrated that these compounds significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Research on Metabolic Disorders

Another significant study focused on the modulation of 11βHSD1 activity by benzimidazole derivatives. The findings suggested that these compounds could effectively lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing fat accumulation.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid at position 5 can undergo classical nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductReferences
Esterification Alcohol + H<sub>2</sub>SO<sub>4</sub> (acid catalyst)Corresponding ester
Amidation Amine + DCC (coupling agent)Amide derivative
Acid Chloride SOCl<sub>2</sub> or PCl<sub>5</sub>Acyl chloride
  • Esterification : Fischer esterification under acidic conditions would yield methyl or ethyl esters, as demonstrated for similar benzimidazole carboxylic acids .

  • Amidation : Carbodiimide-mediated coupling (e.g., DCC) with amines generates amides, a method widely used in peptide synthesis .

  • Acid Chloride Formation : Treatment with thionyl chloride facilitates conversion to the reactive acyl chloride, enabling further derivatization .

Sulfanyl Group Reactivity

The methylsulfanyl substituent at position 2 may undergo oxidation or alkylation:

Reaction TypeReagents/ConditionsProductReferences
Oxidation H<sub>2</sub>O<sub>2</sub> or mCPBASulfoxide or sulfone
Alkylation Alkyl halides + baseThioether derivatives
  • Oxidation : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide could oxidize the thioether to sulfoxide (S=O) or sulfone (O=S=O) .

  • Alkylation : Reaction with alkyl halides under basic conditions may yield extended thioethers, though specific examples are not cited in the provided sources.

Benzimidazole Ring Reactivity

The benzimidazole core is generally stable but may participate in electrophilic substitutions under controlled conditions:

Reaction TypeReagents/ConditionsProductReferences
Nitration HNO<sub>3</sub> + H<sub>2</sub>SO<sub>4</sub>Nitro-substituted benzimidazole
Halogenation NBS or SOCl<sub>2</sub>Halo-substituted derivatives
  • Nitration/Halogenation : Electrophilic aromatic substitution at electron-rich positions (e.g., para to existing substituents) is feasible, as seen in related benzimidazole syntheses .

Cyclohexylcarbamoyl Group Reactivity

The cyclohexylcarbamoyl moiety may undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductReferences
Acidic Hydrolysis HCl/H<sub>2</sub>O, refluxCyclohexylamine + carboxylic acid
Basic Hydrolysis NaOH/H<sub>2</sub>O, refluxCyclohexylamine + carboxylate salt
  • Hydrolysis : The amide bond in the carbamoyl group can cleave to release cyclohexylamine and a mercaptoacetic acid derivative, analogous to general amide reactivity .

Multicomponent Reactions

The compound’s multiple functional groups allow participation in one-pot syntheses:

Reaction TypeReagents/ConditionsProductReferences
Heterocyclization Aldehydes + Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>Fused heterocycles
  • Sodium dithionite-mediated heterocyclization, as reported for similar benzimidazoles, could generate complex fused rings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 critically influences physicochemical properties and bioactivity. Key comparisons include:

Compound Name Substituent at Position 2 Position 5 Substituent Key Properties/Findings Reference
Target Compound Cyclohexylcarbamoylmethylsulfanyl Carboxylic Acid High lipophilicity due to cyclohexyl group; potential for hydrogen bonding via carbamoyl. -
4h () Butyl, Cyclohexylsulfamoyl Biphenyl-2-carboxylic Acid Yield: 43%; mp 170–172°C; angiotensin II receptor activity.
1-Cyclohexyl-2-(3-furyl)-... () 3-Furyl Carboxylic Acid Crystallizes in CH2Cl2–DMSO (9:1); forms hydrogen-bonded chains (O–H⋯N interactions).
Benzimidazole-2-carboxylic Acids () Carboxylic Acid Variable (e.g., -OH, -Cl) Synthesized via KMnO4 oxidation; used to study electronic effects on reactivity.
2-Chloromethylbenzimidazoles () Chloromethyl Variable Intermediate for N-alkylation; comparative studies with other 2-position groups.

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to the polar carboxylic acid () or aromatic furyl () substituents.
  • Hydrogen Bonding : The carbamoyl group in the target compound may form intermolecular hydrogen bonds, similar to the sulfamoyl group in ’s 4h. In contrast, the furyl derivative () exhibits O–H⋯N hydrogen bonds in crystal packing .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid, and how do they influence its chemical reactivity?

  • Methodological Answer : The compound features a benzoimidazole core substituted at position 2 with a cyclohexylcarbamoylmethylsulfanyl group and at position 5 with a carboxylic acid. The cyclohexyl group introduces steric bulk, which may hinder nucleophilic attack, while the carboxylic acid enhances solubility in polar solvents and enables salt formation. The sulfanyl group can participate in hydrogen bonding or redox reactions. Structural confirmation via single-crystal X-ray diffraction (e.g., bond lengths: mean C–C = 0.005 Å, R factor = 0.052) is critical for validating reactivity predictions .

Q. What synthetic routes are commonly employed for benzoimidazole-carboxylic acid derivatives?

  • Methodological Answer : A standard approach involves condensation of 3,4-diaminobenzoic acid with aldehydes or ketones under acidic or solvent-free conditions. For example, green chemistry methods using choline chloride/glycerol eutectic solvents at 50°C achieve yields of 67–97% . Mechanistically, this involves cyclization via Schiff base intermediates, with Na₂S₂O₅ acting as an oxidizing agent to aromatize the imidazole ring .

Q. How can researchers confirm the purity of synthesized this compound?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) is essential for verifying molecular mass (e.g., [M+H]+ observed at m/z 613.3031 vs. calculated 613.3034) . Elemental analysis (e.g., C, H, N within ±0.02% of theoretical values) further confirms purity .

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Use a CH₂Cl₂–DMSO (9:1) solvent system and slow evaporation at 273 K over 2 months. The DMSO stabilizes polar groups, while CH₂Cl₂ promotes gradual nucleation. Intermolecular O–H···N hydrogen bonds (e.g., O2–H2⋯N2, O4–H4⋯N4) drive crystal packing along the b-axis, as confirmed by crystallographic symmetry codes .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., HRMS, NMR)?

  • Methodological Answer :

  • HRMS : Calibrate instruments using internal standards (e.g., NaTFA). For isotopic patterns, compare [M+2+H]+ peaks (e.g., Cl/F-containing derivatives ).
  • NMR : Use deuterated DMSO-d₆ to solubilize the compound and assign peaks via 2D-COSY or HSQC. For example, the cyclohexyl group’s axial/equatorial protons show distinct splitting in ¹H-NMR .

Q. How does solvent choice impact synthesis yield and purity?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Green solvents like choline chloride/glycerol improve atom economy and reduce waste (yields >90% ). For recrystallization, mixed solvents (e.g., CH₂Cl₂/DMSO) balance solubility and nucleation kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s hydrogen bonding network?

  • Methodological Answer : Reanalyze crystallographic data (e.g., CIF files) using software like Olex2 or Mercury. Compare hydrogen bond distances (e.g., O–H···N = 2.6–3.0 Å) and angles (>120°). Conflicting reports may arise from temperature-dependent packing (e.g., data collected at 100 K vs. room temperature) .

Synthesis Optimization Table

Method Conditions Yield Key Observations Reference
Solvent-free (green)Choline chloride/glycerol, 50°C, 30 min67–97%Eco-friendly, high purity via filtration
CH₂Cl₂/DMSO evaporation273 K, 2 monthsN/ASingle crystals for XRD
Na₂S₂O₅-mediated oxidationDMF, 80°C, 12 hr75%Requires column chromatography

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